4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2'-bipyridine
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Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine is a complex organic compound that features a bipyridine core with a boron-containing dioxaborolane group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the bipyridine core, which can be derived from commercially available pyridine derivatives.
Borylation Reaction: The introduction of the dioxaborolane group is achieved through a borylation reaction. This involves the reaction of the bipyridine derivative with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (e.g., 80-100°C) to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would involve:
Scaling Up Reactions: Using larger quantities of starting materials and reagents.
Optimization of Reaction Conditions: Fine-tuning reaction parameters such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the bipyridine core to more saturated derivatives.
Substitution: The dioxaborolane group can participate in substitution reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts and bases like potassium carbonate are typically used in cross-coupling reactions.
Major Products
Oxidation Products: Boronic acids or esters.
Reduction Products: Saturated bipyridine derivatives.
Substitution Products: Various substituted bipyridine derivatives depending on the coupling partner.
Scientific Research Applications
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the formation of C-C bonds via cross-coupling reactions.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic materials.
Mechanism of Action
The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine exerts its effects is primarily through its ability to participate in various chemical reactions. The dioxaborolane group is highly reactive and can form stable complexes with various metals, facilitating catalytic processes. The bipyridine core can act as a ligand, coordinating with metal centers and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
Compared to similar compounds, 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-1,2’-bipyridine is unique due to its bipyridine core, which provides additional coordination sites for metal complexes. This enhances its utility in catalysis and coordination chemistry, making it a versatile compound for various applications in scientific research and industry.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BN2O2/c1-15(2)16(3,4)21-17(20-15)13-8-11-19(12-9-13)14-7-5-6-10-18-14/h5-8,10H,9,11-12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGLYHFJNZUVFDK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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